molecular formula C8H14Cl2N2 B1423716 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride CAS No. 1187929-80-1

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Cat. No. B1423716
M. Wt: 209.11 g/mol
InChI Key: XIOFNTGSKWLCIA-UHFFFAOYSA-N
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Description

1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-80-1 . It has a molecular weight of 209.12 and its IUPAC name is 2-(3-pyridinyl)-2-propanamine dihydrochloride . The compound is a light brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic enantioselective borane reduction of benzyl oximes has been used for the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is 1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is a light brown solid . Its molecular formula is C8H14Cl2N2 and it has a molecular weight of 209.12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydrobenzothieno Derivatives : A study by Tolkunov et al. (2013) discusses the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno derivatives using cyclization processes. This research shows the chemical versatility of compounds structurally related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in creating new chemical entities (Tolkunov et al., 2013).

Biological and Medicinal Chemistry

  • Sigma Receptor Ligands : De Costa et al. (1992) synthesized and tested derivatives related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, identifying them as potent sigma receptor ligands. This indicates potential applications in neuropharmacology and the development of therapeutic agents (De Costa et al., 1992).

  • Antibacterial Activities : Demirayak et al. (1999) synthesized derivatives of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole, showing notable antibacterial activity. This suggests the utility of similar structures in developing new antibacterial agents (Demirayak et al., 1999).

  • DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) studied Cu(II) complexes of ligands structurally related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, showing DNA binding propensity and cytotoxicity towards cancer cell lines, indicating potential in cancer research (Kumar et al., 2012).

Catalysis and Organic Synthesis

  • Catalytic Enantioselective Borane Reduction : Huang et al. (2010, 2011) discuss the catalytic enantioselective borane reduction of benzyl oximes, including (S)-1-Pyridin-3-yl-ethylamine hydrochloride. This research contributes to the field of asymmetric synthesis and catalysis (Huang et al., 2010), (Huang et al., 2011).

  • Photoredox/Nickel Catalysis : Xu et al. (2021) reported on merging photoredox/nickel catalysis for cross-electrophile coupling of aziridines with pyridin-1-ium salts, involving derivatives of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. This illustrates its role in advanced organic synthesis techniques (Xu et al., 2021).

  • Ethylene Oligomerization Studies : Nyamato et al. (2015, 2016) explored the use of (amino)pyridine ligands related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in nickel(II) complexes for ethylene oligomerization, showing potential applications in polymer chemistry (Nyamato et al., 2015), (Nyamato et al., 2016).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

properties

IUPAC Name

2-pyridin-3-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOFNTGSKWLCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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